

# Early-Phase Clinical Trials of Ravidasvir Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |  |  |  |  |
|----------------------|--------------------------|-----------|--|--|--|--|
| Compound Name:       | Ravidasvir hydrochloride |           |  |  |  |  |
| Cat. No.:            | B610419                  | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Ravidasvir hydrochloride (formerly PPI-668) is a potent, pangenotypic second-generation direct-acting antiviral (DAA) agent targeting the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1][2] Developed to address the global burden of chronic HCV infection, particularly in low- and middle-income countries, ravidasvir has been evaluated in several early-phase clinical trials.[3][4] This technical guide synthesizes the available data from these foundational studies, focusing on quantitative outcomes, experimental designs, and the underlying mechanism of action.

### **Mechanism of Action**

Ravidasvir inhibits the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][5] By binding to NS5A, ravidasvir disrupts its function, thereby halting the viral life cycle.[1] This targeted inhibition leads to a rapid reduction in HCV RNA levels in infected individuals.[6]





Click to download full resolution via product page

Caption: Mechanism of action of Ravidasvir in inhibiting HCV replication.

## **Key Early-Phase Clinical Trials**

Ravidasvir has been evaluated in several key clinical trials, often in combination with other direct-acting antivirals like sofosbuvir. These studies have established its safety and efficacy



across various HCV genotypes and patient populations.

#### The STORM-C-1 Trial

The STORM-C-1 trial was a pivotal two-stage, open-label, single-arm, phase II/III study conducted in Malaysia and Thailand. It was designed to assess the efficacy and safety of ravidasvir in combination with sofosbuvir in a diverse population of adults with chronic HCV infection.[7][8][9]

Experimental Protocol: STORM-C-1

- Study Design: A two-stage, open-label, multicenter, single-arm, phase II/III trial.[7][8]
- Patient Population: Adults aged 18-69 years with chronic HCV infection, with or without compensated cirrhosis (Metavir F0-F4, Child-Pugh A). The trial included patients regardless of HCV genotype, HIV co-infection status, or previous interferon-based treatment.[7][8]
- Treatment Regimen:
  - Patients without cirrhosis received ravidasvir (200 mg, once daily) and sofosbuvir (400 mg, once daily) for 12 weeks.[7][8]
  - Patients with compensated cirrhosis received the same regimen for 24 weeks. [7][8]
- Primary Endpoint: Sustained Virological Response at 12 weeks post-treatment (SVR12), defined as HCV RNA below the lower limit of quantification. [7][8]
- Pharmacokinetics Sub-study: A nested sub-study evaluated the population pharmacokinetics
  of ravidasvir, including the impact of covariates and drug-drug interactions with antiretroviral
  therapy in HIV/HCV co-infected patients.[10][11]





Click to download full resolution via product page

Caption: Experimental workflow for the STORM-C-1 clinical trial.



Quantitative Data Summary: STORM-C-1 (Stage 1)

| Parameter                 | Overall Cohort<br>(N=301)                                                                             | Patients with<br>Cirrhosis<br>(N=81) | Patients with<br>Genotype 3<br>(N=158) | HIV Co-<br>infected<br>Patients<br>(N=90) |
|---------------------------|-------------------------------------------------------------------------------------------------------|--------------------------------------|----------------------------------------|-------------------------------------------|
| SVR12 Rate                | 97% (291/300)[7]                                                                                      | 96% (78/81)[7]                       | 97% (153/158)[7]                       | No difference in SVR12 rates[7]           |
| Common<br>Adverse Events  | Pyrexia (12%),<br>Cough (9%),<br>Upper respiratory<br>tract infection<br>(8%), Headache<br>(7%)[7][8] | -                                    | -                                      | -                                         |
| Serious Adverse<br>Events | No deaths or treatment discontinuations due to drugrelated serious adverse events.                    | -                                    | -                                      | -                                         |

# **Other Key Early-Phase Trials**

Several other trials have provided crucial data on the efficacy and safety of ravidasvir in different combinations and patient populations.

Quantitative Data Summary: PYRAMID 1, EVEREST, and ASC16-II/III-CTP-1-01 Trials



| Trial Name                | Patient<br>Population                                                                                   | Treatment<br>Regimen                                                                            | Key Efficacy<br>Outcome<br>(SVR12)                                               | Reference(s) |
|---------------------------|---------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|--------------|
| PYRAMID 1                 | 298 Egyptian patients with HCV Genotype 4 (treatment-naïve and experienced, with and without cirrhosis) | Ravidasvir (200mg) + Sofosbuvir (400mg) +/- Ribavirin for 12 or 16 weeks                        | 95.3% overall;<br>98.9% in non-<br>cirrhotic<br>treatment-naïve<br>patients.[12] | [12][13]     |
| EVEREST                   | 38 treatment-<br>naïve, non-<br>cirrhotic HCV<br>Genotype 1<br>patients in China                        | Ravidasvir (200mg) + Danoprevir (100mg/ritonavir 100mg) + Ribavirin for 12 weeks                | 100%[12]                                                                         | [12]         |
| ASC16-II/III-<br>CTP-1-01 | 424 treatment- naïve, non- cirrhotic HCV Genotype 1 patients in China                                   | Ravidasvir (200mg) + Danoprevir/Riton avir + Ribavirin (n=318) vs. Placebo (n=106) for 12 weeks | 99% (per-<br>protocol<br>analysis)[13][14]                                       | [13][14]     |

# **Pharmacokinetics and Drug Interactions**

Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of ravidasvir.

 Absorption and Dosing: Ravidasvir is readily absorbed, with a time to maximum concentration (Tmax) of 1.5 to 2 hours and an estimated half-life of approximately 7 hours.
 Pharmacokinetic data support a once-daily dosing regimen.[15]



- Dose Proportionality: Exposure to ravidasvir increases in a dose-proportional manner following single doses of 100 mg, 200 mg, and 300 mg, with no evidence of accumulation after multiple doses.[15]
- Drug-Drug Interactions:
  - Coadministration with ritonavir-boosted danoprevir resulted in a significant increase in ravidasvir plasma concentrations.[15]
  - Ravidasvir is a P-glycoprotein (P-gp) substrate; therefore, co-administration with strong P-gp inducers is contraindicated.[16]
  - Population pharmacokinetic modeling from the STORM-C-1 trial indicated that while
    concomitant antiretroviral therapy (notably efavirenz-based regimens) increased ravidasvir
    clearance, the effect on drug exposure was not considered clinically relevant based on the
    high efficacy observed.[10][11] No clinically significant interactions were observed with
    commonly used antiretrovirals like tenofovir, emtricitabine, or nevirapine.[3][17]

## **Safety and Tolerability**

Across early-phase trials, ravidasvir, primarily in combination with sofosbuvir, has been shown to be safe and well-tolerated.[18][19]

- The most frequently reported adverse events are generally mild to moderate and include headache, fatigue, pyrexia, and cough.[1][7]
- In a placebo-controlled trial, serious adverse events were infrequent and occurred at a lower rate in the ravidasvir-containing arm (2%) compared to the placebo arm (5%).[12][13]
- No significant safety signals or treatment-related deaths have been consistently reported in the major trials.[7][8]

### Conclusion

The early-phase clinical development of **ravidasvir hydrochloride** has established it as a highly effective and well-tolerated NS5A inhibitor for the treatment of chronic hepatitis C. Foundational trials like STORM-C-1 have demonstrated high SVR12 rates across diverse



patient populations, including those with cirrhosis, various genotypes, and HIV co-infection. The favorable pharmacokinetic and safety profiles support its use in combination with other directacting antivirals, positioning ravidasvir as a critical tool in the global effort to eliminate HCV.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is Ravidasvir Hydrochloride used for? [synapse.patsnap.com]
- 2. Ravidasvir Wikipedia [en.wikipedia.org]
- 3. dndi.org [dndi.org]
- 4. OP08 Early Access To New Direct-Acting Antiviral: A Journey On Introduction Of Ravidasvir For Hepatitis C Treatment In Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ravidasvir Hydrochloride Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 7. Efficacy and safety of ravidasvir plus sofosbuvir in patients with chronic hepatitis C infection without cirrhosis or with compensated cirrhosis (STORM-C-1): interim analysis of a two-stage, open-label, multicentre, single arm, phase 2/3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dndi.org [dndi.org]
- 10. Population pharmacokinetics of ravidasvir in adults with chronic hepatitis C virus infection and impact of antiretroviral treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetics of ravidasvir in adults with chronic hepatitis C virus infection and impact of antiretroviral treatment PMC [pmc.ncbi.nlm.nih.gov]
- 12. eEML Electronic Essential Medicines List [list.essentialmeds.org]
- 13. list.essentialmeds.org [list.essentialmeds.org]
- 14. Efficacy and Safety of All-oral, 12-week Ravidasvir Plus Ritonavir-boosted Danoprevir and Ribavirin in Treatment-naïve Noncirrhotic HCV Genotype 1 Patients: Results from a







Phase 2/3 Clinical Trial in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics, Safety, and Tolerability of Ravidasvir, with and without Danoprevir/Ritonavir, in Healthy Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liverpool HEP Interactions [hep-druginteractions.org]
- 17. dndi.org [dndi.org]
- 18. Efficacy and safety of ravidasvir plus sofosbuvir in patients with chronic hepatitis C infection without cirrhosis or with compensated cirrhosis (STORM-C-1): interim analysis of a two-stage, open-label, multicentre, single arm, phase 2/3 trial PMC [pmc.ncbi.nlm.nih.gov]
- 19. Safety and Efficacy of Ravidasvir Plus Sofosbuvir in Hepatitis C [hepcoalition.org]
- To cite this document: BenchChem. [Early-Phase Clinical Trials of Ravidasvir Hydrochloride: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610419#early-phase-clinical-trials-of-ravidasvir-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com